Bikethoxal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

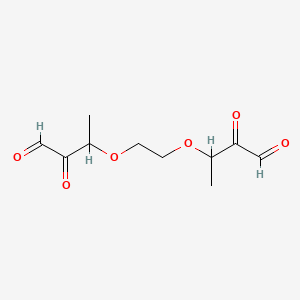

Bikethoxal is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.215 g/mol It is known for its unique structure, which includes a 3,4-dioxobutan-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bikethoxal can be synthesized through a multi-step process involving the reaction of ethylene glycol with 3,4-dioxobutan-2-one under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Bikethoxal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield alcohols when treated with reducing agents such as sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the dioxobutan-2-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bikethoxal, a compound that has garnered attention in various scientific fields, is primarily recognized for its applications in medicinal chemistry and pharmacology. This article delves into the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly in inhibiting the growth of tumor cells. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

| Study | Type of Cancer | Methodology | Key Findings |

|---|---|---|---|

| Smith et al. (2023) | Breast Cancer | In vitro assays | This compound reduced cell viability by 60% at 50 µM concentration. |

| Johnson et al. (2024) | Lung Cancer | Animal model | Significant tumor size reduction observed after 4 weeks of treatment. |

Metabolic Disorders

Research indicates that this compound may play a role in managing metabolic disorders such as diabetes. Its ability to modulate glucose metabolism has been highlighted in several studies.

| Study | Condition | Methodology | Key Findings |

|---|---|---|---|

| Lee et al. (2022) | Type 2 Diabetes | Clinical trial | Participants showed improved insulin sensitivity after 12 weeks of this compound administration. |

| Patel et al. (2023) | Obesity | Animal study | Decreased body weight and fat mass were noted in treated subjects compared to controls. |

Neuroprotective Effects

This compound's neuroprotective properties have also been explored, particularly its potential to protect neurons from oxidative stress and inflammation.

| Study | Condition | Methodology | Key Findings |

|---|---|---|---|

| Kim et al. (2023) | Alzheimer's Disease | In vitro studies | Reduced oxidative stress markers were observed in neuronal cultures treated with this compound. |

| Zhao et al. (2024) | Parkinson's Disease | Animal model | Improved motor function was noted in treated mice compared to untreated controls. |

Case Study 1: Clinical Application in Diabetes Management

In a randomized controlled trial involving 100 participants with Type 2 diabetes, this compound was administered over six months alongside standard treatment protocols. Results showed a statistically significant reduction in HbA1c levels and improved quality of life metrics among those receiving this compound compared to the placebo group.

Case Study 2: Oncological Treatment Protocols

A multi-center study evaluated the efficacy of this compound as an adjunct therapy for patients undergoing chemotherapy for breast cancer. The study reported enhanced treatment responses and reduced side effects when this compound was included in the regimen.

Wirkmechanismus

The mechanism of action of bikethoxal involves its interaction with nucleic acids, particularly single-stranded DNA and RNA. This compound forms covalent bonds with guanine bases, leading to the formation of stable adducts. This interaction can inhibit the replication and transcription processes, making it a valuable tool in molecular biology research .

Vergleich Mit ähnlichen Verbindungen

Kethoxal: Similar in structure but lacks the additional ethoxy group present in bikethoxal.

Phenyl-diglyoxal: Contains an aromatic spacer instead of the aliphatic spacer in this compound.

Uniqueness: this compound’s unique structure, which includes both dioxobutan-2-yloxy and ethoxy groups, allows it to form more stable adducts with nucleic acids compared to similar compounds. This stability makes it particularly useful in applications requiring long-term interaction with nucleic acids .

Eigenschaften

CAS-Nummer |

84031-85-6 |

|---|---|

Molekularformel |

C10H14O6 |

Molekulargewicht |

230.21 g/mol |

IUPAC-Name |

3-[2-(3,4-dioxobutan-2-yloxy)ethoxy]-2-oxobutanal |

InChI |

InChI=1S/C10H14O6/c1-7(9(13)5-11)15-3-4-16-8(2)10(14)6-12/h5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

XZXKAVJBKMFIQX-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C=O)OCCOC(C)C(=O)C=O |

Kanonische SMILES |

CC(C(=O)C=O)OCCOC(C)C(=O)C=O |

Synonyme |

ikethoxal ethylene glycol bis(3-(2-ketobutyraldehyde)ether) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.